[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene
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Overview
Description
[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group, an ethyl group, and a hex-4-en-1-yl chain attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as iodotrifluoromethane (CF3I) and ethylene under photochemical conditions . Another method involves the reaction of aryl iodides with trifluoromethyl copper to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with enhanced properties
Mechanism of Action
The mechanism of action of [(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, stability, and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can be compared with other trifluoromethyl-substituted compounds:
Trifluoromethane (CF3H): A simple trifluoromethyl compound with different reactivity and applications.
1,1,1-Trifluoroethane (CF3CH3): Another trifluoromethyl compound with distinct properties and uses.
Hexafluoroacetone (CF3COCF3): A compound with two trifluoromethyl groups, used in different industrial applications
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an ethyl and hex-4-en-1-yl chain, providing unique chemical and physical properties.
Properties
CAS No. |
821799-29-5 |
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Molecular Formula |
C15H19F3 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
[(3R)-3-ethyl-3-(trifluoromethyl)hex-4-enyl]benzene |
InChI |
InChI=1S/C15H19F3/c1-3-11-14(4-2,15(16,17)18)12-10-13-8-6-5-7-9-13/h3,5-9,11H,4,10,12H2,1-2H3/t14-/m0/s1 |
InChI Key |
LROPFJLNCQRDRS-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@@](CCC1=CC=CC=C1)(C=CC)C(F)(F)F |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)(C=CC)C(F)(F)F |
Origin of Product |
United States |
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